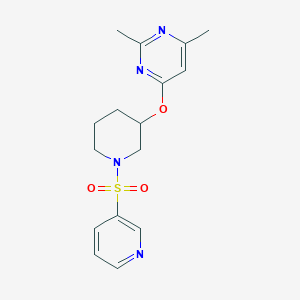
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dimethyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyrimidine, also known as PDP, is a novel small molecule that has shown promising results in scientific research. This compound belongs to the class of pyrimidine derivatives and has been studied for its potential applications in various fields such as cancer therapy, cardiovascular diseases, and neurological disorders.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including those similar to the specified chemical structure, has been explored for their potential insecticidal and antibacterial activities. Compounds were synthesized using microwave irradiative cyclocondensation and evaluated against Pseudococcidae insects and selected microorganisms, indicating the potential of pyrimidine derivatives in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Chemical Properties and Reactions
- Studies on pyrimidine derivatives have also focused on their chemical properties, including regioselective amination, which provides insight into the chemical reactivity and potential modifications of compounds similar to the specified chemical structure (Gulevskaya et al., 1994).
Material Science and Corrosion Inhibition
- Research on piperidine derivatives linked with pyrimidine rings has been conducted in the field of material science, particularly in the context of corrosion inhibition. Quantum chemical calculations and molecular dynamics simulations were used to investigate the adsorption and corrosion inhibition properties of these compounds on the corrosion of iron, revealing their potential as corrosion inhibitors (Kaya et al., 2016).
Structural Studies
- Structural analysis of pyrimidine derivatives, including hydrogen-bonded configurations, has been conducted to understand their supramolecular aggregation and molecular interactions. Such studies provide a foundation for exploring the chemical behavior and potential applications of similar compounds (Trilleras et al., 2008).
properties
IUPAC Name |
2,4-dimethyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-9-16(19-13(2)18-12)23-14-5-4-8-20(11-14)24(21,22)15-6-3-7-17-10-15/h3,6-7,9-10,14H,4-5,8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLUYZZMBJXDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

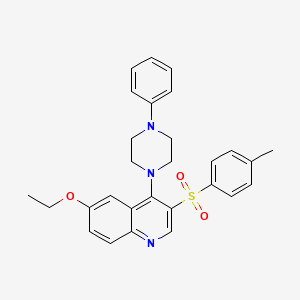
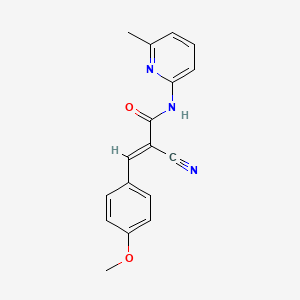
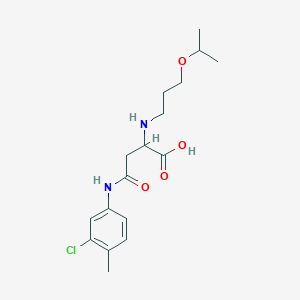


![3,3,3-trifluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B2914199.png)
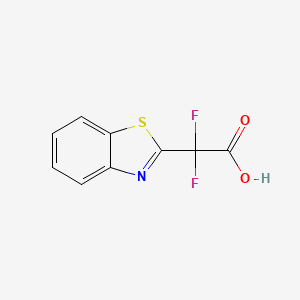
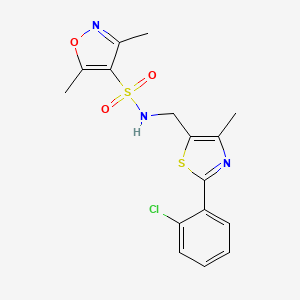
![N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine](/img/structure/B2914206.png)

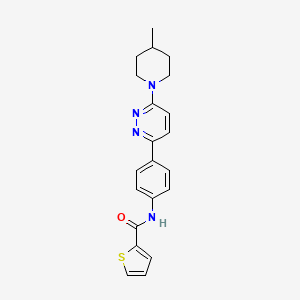
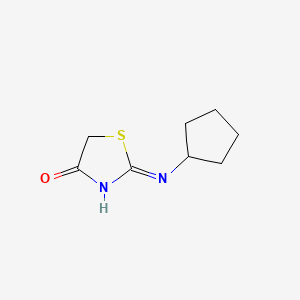
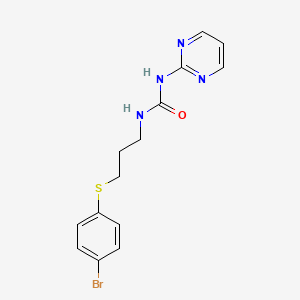
![N-(3-methoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2914215.png)